

An In-depth Technical Guide to the Spectral Data of Dipentamethylenethiuram Tetrasulfide

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Compound of Interest

Compound Name: *Dipentamethylenethiuram tetrasulfide*

Cat. No.: *B089536*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Dipentamethylenethiuram Tetrasulfide** (CAS No. 120-54-7), a compound of interest in various chemical and pharmaceutical applications. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents logical workflows for spectral analysis.

Core Spectral Data

The following sections present a summary of the available and predicted spectral data for **Dipentamethylenethiuram Tetrasulfide**. Due to the limited availability of public raw data, some of the presented data is based on typical values and spectral database entries which could not be independently verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **Dipentamethylenethiuram Tetrasulfide**, both ^1H and ^{13}C NMR data are crucial for confirming the identity and purity of the compound.

^1H NMR Data (Predicted)

The ^1H NMR spectrum of **Dipentamethylenethiuram Tetrasulfide** is expected to show signals corresponding to the protons of the two piperidine rings. Due to the symmetry of the molecule, the chemical environments of the protons on both rings are likely to be equivalent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.9 - 4.1	Multiplet	8H	α -CH ₂ (protons adjacent to Nitrogen)
~ 1.6 - 1.8	Multiplet	12H	β , γ -CH ₂ (remaining ring protons)

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~ 200	C=S (Thiocarbonyl)
~ 50	α -C (Carbon adjacent to Nitrogen)
~ 26	β -C (Carbon)
~ 24	γ -C (Carbon)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Dipentamethylenethiuram Tetrasulfide** is characterized by the vibrations of its carbon-sulfur and carbon-nitrogen bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2930	Strong	C-H stretching (aliphatic)
~ 1450	Medium	C-H bending
~ 1250	Strong	C-N stretching
~ 970	Medium	C=S stretching
~ 670	Medium	C-S stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of **Dipentamethylenethiuram Tetrasulfide** is expected to show a molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
384	Low	[M] ⁺ (Molecular Ion)
129	High	[C ₅ H ₁₀ NCS] ⁺
128	High	[C ₄ H ₈ NCS ₂] ⁺
114	Medium	[C ₅ H ₁₀ NCS] ⁺ - CH ₃
84	Medium	[C ₅ H ₁₀ N] ⁺
64	High	[S ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **Dipentamethylenethiuram Tetrasulfide** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Based on Varian CFT-20):

- Spectrometer: Varian CFT-20 or equivalent Fourier Transform NMR spectrometer.
- ^1H NMR:
 - Operating Frequency: 80 MHz
 - Solvent: CDCl_3
 - Temperature: Ambient
 - Number of Scans: 16-64
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
- ^{13}C NMR:
 - Operating Frequency: 20 MHz
 - Solvent: CDCl_3
 - Temperature: Ambient
 - Number of Scans: 1024 or more
 - Relaxation Delay: 2.0 s
 - Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **Dipentamethylenethiuram Tetrasulfide** with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet die.
- Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent pellet.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Technique: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A spectrum of a pure KBr pellet should be recorded as the background.

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of **Dipentamethylenethiuram Tetrasulfide** in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

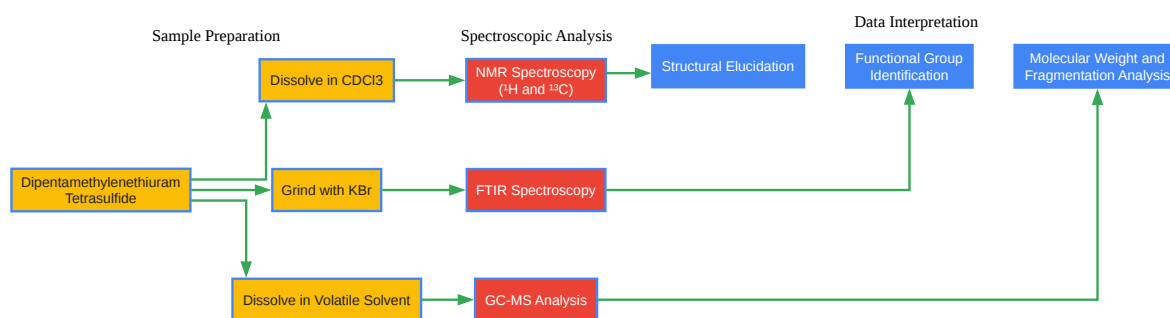
Instrumentation and Parameters (GC-MS):

- Gas Chromatograph (GC):
 - Injection Mode: Splitless
 - Injector Temperature: 250°C

- Column: DB-5ms or equivalent non-polar capillary column.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 230°C
 - Mass Range: m/z 40-500

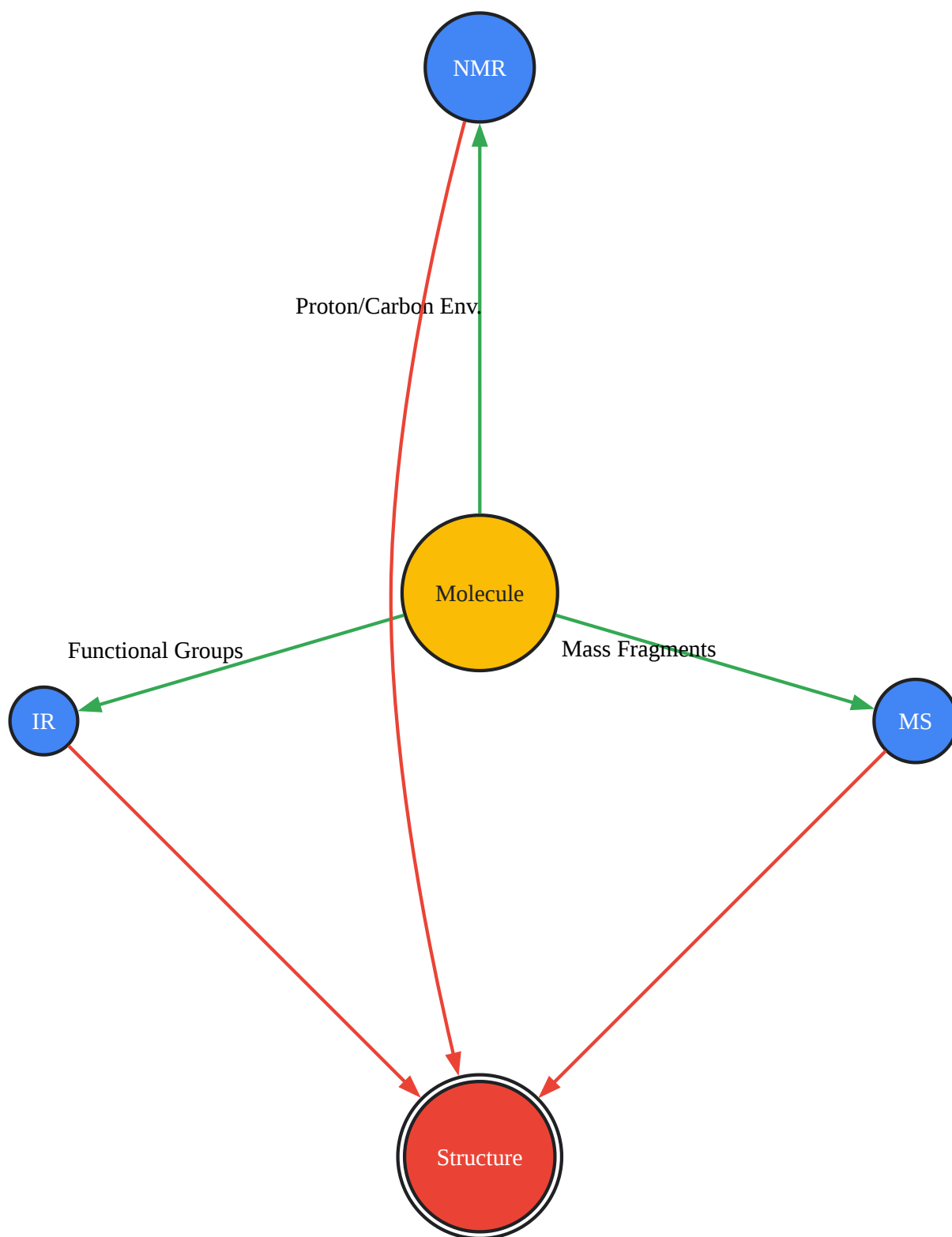
Visualizations

The following diagrams illustrate the logical workflows for the spectral analysis of **Dipentamethylenethiuram Tetrasulfide**.



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Caption: Workflow for the comprehensive spectral analysis of **Dipentamethylenethiuram Tetrasulfide**.



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Caption: Interrelation of spectroscopic techniques for structural elucidation.

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